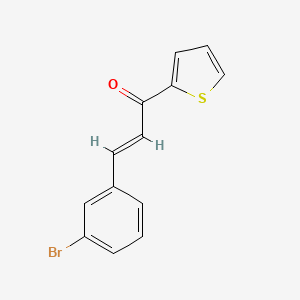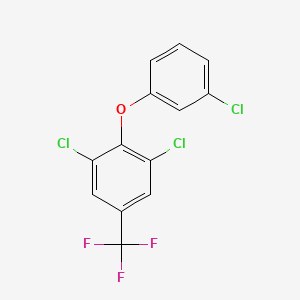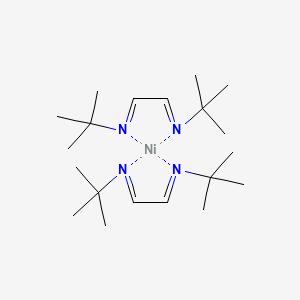
N,N'-ditert-butylethane-1,2-diimine;nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-ditert-butylethane-1,2-diimine;nickel is a coordination compound that features a nickel center coordinated to a diimine ligand. This compound is of significant interest in the field of catalysis, particularly for its role in polymerization reactions. The diimine ligand, with its bulky tert-butyl groups, provides steric protection to the nickel center, enhancing the stability and activity of the catalyst.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ditert-butylethane-1,2-diimine;nickel typically involves the reaction of N,N’-ditert-butylethane-1,2-diimine with a nickel precursor such as nickel(II) bromide. The reaction is often carried out in a solvent like dichloromethane under an inert atmosphere to prevent oxidation. The diimine ligand is prepared by the condensation of tert-butylamine with an appropriate diketone or diimine precursor.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-ditert-butylethane-1,2-diimine;nickel can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
化学反应分析
Types of Reactions
N,N’-ditert-butylethane-1,2-diimine;nickel undergoes various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, which can influence its catalytic activity.
Reduction: The compound can be reduced to form nickel(0) species, which are active in certain catalytic processes.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands, altering the compound’s reactivity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents or by heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) species, while reduction reactions typically produce nickel(0) complexes.
科学研究应用
N,N’-ditert-butylethane-1,2-diimine;nickel has a wide range of applications in scientific research, including:
Catalysis: It is widely used as a catalyst in polymerization reactions, particularly for the production of polyethylene and other polyolefins.
Material Science: The compound is used in the synthesis of advanced materials with tailored properties.
Medicinal Chemistry: Research is ongoing into the potential use of nickel complexes in medicinal applications, including as anticancer agents.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.
作用机制
The mechanism by which N,N’-ditert-butylethane-1,2-diimine;nickel exerts its effects is primarily through its role as a catalyst. The diimine ligand stabilizes the nickel center, allowing it to undergo various redox and ligand exchange reactions. These reactions facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic process being studied.
相似化合物的比较
Similar Compounds
- N,N’-diisopropylethane-1,2-diimine;nickel
- N,N’-dimethylethane-1,2-diimine;nickel
- N,N’-diethylamine-1,2-diimine;nickel
Uniqueness
N,N’-ditert-butylethane-1,2-diimine;nickel is unique due to the bulky tert-butyl groups on the diimine ligand. These groups provide steric protection to the nickel center, enhancing the stability and activity of the compound in catalytic processes. This makes it particularly effective in polymerization reactions, where high stability and activity are crucial.
属性
IUPAC Name |
N,N'-ditert-butylethane-1,2-diimine;nickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20N2.Ni/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUUUKSGPPFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Ni] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
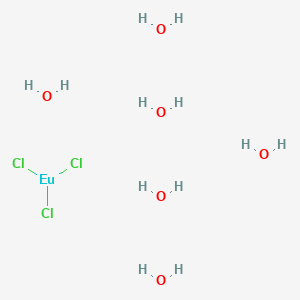
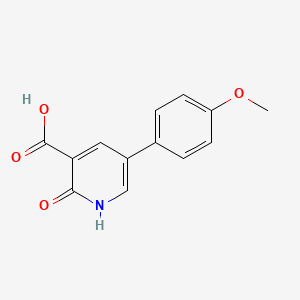
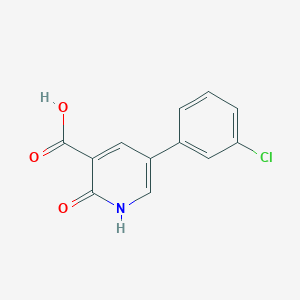
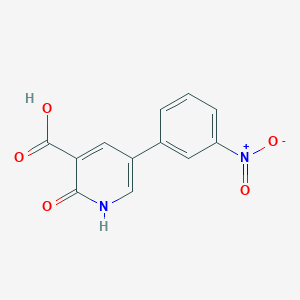
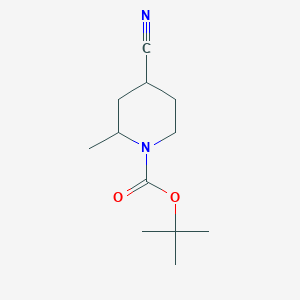
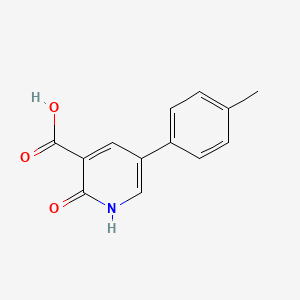
![tert-Butyl (4-(bromomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B6327636.png)
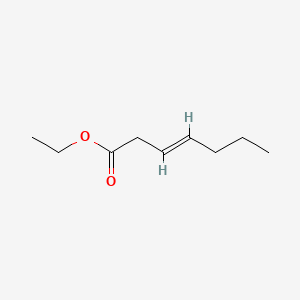
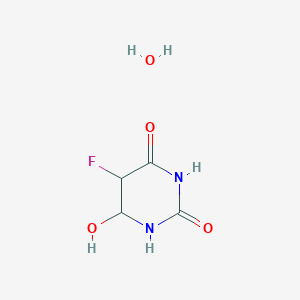
![3-[(Benzyloxy)methyl]-2-fluorocyclobutan-1-one](/img/structure/B6327655.png)
![Tert-butyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)
